Enhanced MAO B Inhibitory Potency Conferred by the N(2)-Methyl Substitution
The N(2)-methyl substitution present in the target compound is directly linked to a 15-fold improvement in MAO B inhibitory potency compared to the unsubstituted tetrahydroisoquinoline parent. Bembenek et al. (1990) reported a Ki of 1 µM for 2-methyl-1,2,3,4-tetrahydroisoquinoline against human MAO B, versus a Ki of 15 µM for 1,2,3,4-tetrahydroisoquinoline [1]. This establishes the N-methyl group as a key pharmacophore for MAO B engagement within the simple TIQ series, suggesting that the target compound—which retains this N-methyl feature—is positioned in the higher-potency tier of this class.
| Evidence Dimension | MAO B Inhibition (Ki) |
|---|---|
| Target Compound Data | Ki = 1 µM for 2-methyl-1,2,3,4-tetrahydroisoquinoline (structurally identical at the N(2) position; the 5-amino substituent effect on MAO B remains to be empirically determined) |
| Comparator Or Baseline | 1,2,3,4-Tetrahydroisoquinoline (TIQ), Ki = 15 µM |
| Quantified Difference | 15-fold improvement in binding affinity upon N(2)-methylation |
| Conditions | In vitro assay using highly purified human MAO A and MAO B; competitive inhibition kinetics |
Why This Matters
This quantifiable potency advantage at the MAO B target supports selecting the N-methyl-substituted scaffold over the unsubstituted TIQ for projects requiring modulation of dopamine or phenylethylamine catabolism.
- [1] Bembenek, M.E., Abell, C.W., Chrisey, L.A., Rozwadowska, M.D., Gessner, W., & Brossi, A. (1990). Inhibition of monoamine oxidases A and B by simple isoquinoline alkaloids. Journal of Medicinal Chemistry, 33(1), 147-152. View Source
